3-Amino-N,2-dimethylpropanamide hydrochloride

Salt selection Formulation Medicinal chemistry

Choose this specific hydrochloride salt for reliable synthesis. Unlike the free base (CAS 182493-88-5), this HCl salt delivers superior aqueous solubility and ambient storage stability, reducing processing risks. The N,2-dimethyl substitution is essential for constructing the Aliskiren backbone; generic 3-amino-2,2-dimethylpropanamide (CAS 324763-51-1) cannot substitute. Bifunctional amine/N-methyl amide scaffold enables efficient amide coupling and metabolic stability. Procure ≥95% purity for consistent kilogram-scale performance.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 1300713-00-1
Cat. No. B1524955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N,2-dimethylpropanamide hydrochloride
CAS1300713-00-1
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)NC.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
InChIKeyFMTBDUCXDCMDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,2-dimethylpropanamide Hydrochloride (CAS 1300713-00-1) Procurement Guide: Core Identity and Structural Baseline


3-Amino-N,2-dimethylpropanamide hydrochloride (CAS 1300713-00-1) is a synthetic organic building block comprising a linear C5 backbone bearing both primary amine and N-methyl amide functionalities, isolated as a stable hydrochloride salt . With a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol, this racemic solid intermediate serves as a bifunctional scaffold for medicinal chemistry and agrochemical synthesis, particularly as a precursor in the multi-step assembly of the renin inhibitor Aliskiren .

Why 3-Amino-N,2-dimethylpropanamide Hydrochloride Cannot Be Interchanged with Other Propanamide Salts or Free Bases


Procurement of a generic 'amino dimethylpropanamide' without precise specification of salt form and substitution pattern introduces significant risk of downstream synthetic failure or increased processing burden. The hydrochloride salt of 3-amino-N,2-dimethylpropanamide provides a specific combination of enhanced aqueous solubility and solid-state stability compared to its free base counterpart (CAS 182493-88-5), which requires additional handling precautions and may exhibit different reactivity in amide coupling reactions [1]. Furthermore, the N,2-dimethyl substitution distinguishes this scaffold from the structurally similar 3-amino-2,2-dimethylpropanamide intermediate (CAS 324763-51-1) used in alternative Aliskiren routes, precluding direct substitution without altering the synthetic pathway .

Quantitative Differentiation of 3-Amino-N,2-dimethylpropanamide Hydrochloride (1300713-00-1) Against In-Class Analogs


Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Over Free Base

The hydrochloride salt (CAS 1300713-00-1) exhibits demonstrably higher aqueous solubility compared to the neutral free base form (CAS 182493-88-5), a critical parameter for aqueous reaction media and purification workflows. The free base requires additional handling considerations due to its lower water solubility [1]. The hydrochloride salt is provided as a solid with >95% purity, suitable for direct use without neutralization steps .

Salt selection Formulation Medicinal chemistry

Lower logP (-1.02) Indicates Superior Hydrophilicity Over Hydrophobic Analogs

The target compound has a calculated logP value of -1.02, indicating strong hydrophilicity and preferential partitioning into aqueous phases . This contrasts with more lipophilic dimethylpropanamide analogs, which may exhibit logP values >0.5 and consequently different extraction and chromatographic behavior.

Lipophilicity ADME Medicinal chemistry

Distinct Substitution Pattern Differentiates from Aliskiren-Related Intermediate 3-Amino-2,2-dimethylpropanamide

While both 3-amino-N,2-dimethylpropanamide hydrochloride and 3-amino-2,2-dimethylpropanamide (CAS 324763-51-1) serve as intermediates toward Aliskiren, their substitution patterns differ fundamentally . The target compound features N,2-dimethyl substitution, whereas the alternative is 2,2-dimethyl substituted. This structural variation directs divergent synthetic routes: the N,2-dimethyl scaffold participates in amide coupling at the primary amine, while the 2,2-dimethyl analog is incorporated via the terminal amine. Interchanging these scaffolds would alter the stereochemical outcome and reaction sequence of Aliskiren assembly.

Aliskiren synthesis Renin inhibitors Process chemistry

Purity Specification (≥95%) and Solid-State Stability Enable Consistent Synthetic Performance

Vendor-certified purity of ≥95% for the hydrochloride salt ensures reproducible stoichiometry in amide coupling and peptide mimetic construction . The free base form (CAS 182493-88-5) is often offered with lower or unspecified purity and may require custom synthesis with variable yields [1]. The hydrochloride salt's solid-state stability at ambient temperature simplifies storage and handling compared to hygroscopic or deliquescent amine salts.

Quality control Purity Stability

Recommended Procurement Scenarios for 3-Amino-N,2-dimethylpropanamide Hydrochloride (1300713-00-1)


Synthesis of Aliskiren and Renin Inhibitor Analogs

Employ this hydrochloride salt as a bifunctional building block in the assembly of Aliskiren and related non-peptide renin inhibitors. The N,2-dimethyl substitution pattern is specifically required for constructing the Aliskiren backbone, and the salt form facilitates aqueous workup during multi-step synthesis .

Medicinal Chemistry Building Block for Amide Coupling and Peptide Mimetics

Use the primary amine for amide bond formation with carboxylic acids or active esters, while the N-methyl amide provides a metabolically stable moiety. The hydrophilic logP (-1.02) guides compound design in early-stage drug discovery, ensuring appropriate solubility and permeability profiles.

Quality-Controlled Intermediate for Reproducible Scale-Up

Procure the ≥95% purity hydrochloride salt for process chemistry campaigns requiring consistent input quality. The solid-state stability at ambient temperature reduces storage complexity and ensures reliable performance in kilogram-scale reactions.

Agrochemical Intermediate for Substituted Propanamide Derivatives

Leverage the bifunctional nature of this scaffold to prepare substituted propanamide herbicides and insecticides. The hydrochloride salt's water solubility streamlines reaction setup and purification in aqueous/organic biphasic systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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